BenchChemオンラインストアへようこそ!

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine

Alkylation N-heterocycle synthesis Synthetic efficiency

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine (CAS 906352-80-5) is a bifunctional heterocyclic building block combining an electron-deficient 2-alkoxypyridine core with an electrophilic chloromethyl handle at the 5-position. The tetrahydropyran-4-yloxy (THP-ether) substituent imparts enhanced lipophilicity and steric bulk relative to simpler alkoxy analogs, while the chloromethyl group serves as a reactive alkylation site for constructing N-alkylated heterocyclic scaffolds.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 906352-80-5
Cat. No. B1358567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine
CAS906352-80-5
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)CCl
InChIInChI=1S/C11H14ClNO2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7H2
InChIKeyXPOHCIVJYJZKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine (CAS 906352-80-5): Procurement-Grade Overview for Medicinal Chemistry and Heterocycle Synthesis


5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine (CAS 906352-80-5) is a bifunctional heterocyclic building block combining an electron-deficient 2-alkoxypyridine core with an electrophilic chloromethyl handle at the 5-position. The tetrahydropyran-4-yloxy (THP-ether) substituent imparts enhanced lipophilicity and steric bulk relative to simpler alkoxy analogs, while the chloromethyl group serves as a reactive alkylation site for constructing N-alkylated heterocyclic scaffolds. This compound is commercially available at purities from 95% to 98% from multiple global suppliers , with QC documentation including NMR, HPLC, and GC batch-analysis certificates . It is a solid at ambient temperature (mp 42.5–45.5 °C) requiring storage at −20 °C under an inert atmosphere to preserve the integrity of the chloromethyl functionality .

Why 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine Cannot Be Replaced by In-Class Analogs Without Impacting Synthetic Outcome


Compounds within the 2-alkoxy-5-functionalized-pyridine family are not interchangeable. The 5-chloromethyl group of this target compound functions as a direct electrophilic alkylating agent, enabling one-step N-alkylation of nitrogen heterocycles—a transformation that the corresponding 5-hydroxymethyl analog (CAS 906352-79-2) cannot perform without prior activation with thionyl chloride or equivalent halogenating reagents [1]. Conversely, the tetrahydropyran-4-yloxy (THP-ether) substituent provides a significantly different steric environment and lipophilic profile compared to the simpler 2-methoxy analog (CAS 101990-70-9), which lacks the oxygen heterocycle and exhibits a markedly lower boiling point (236 °C vs. 352 °C predicted) and altered solubility . Most critically, the specific 5-chloromethyl-2-(tetrahydropyran-4-yloxy) regiochemistry is explicitly required for constructing the pyrazolopyridine and pyrazolopyrimidine plasma kallikrein inhibitor scaffolds disclosed in US 9,695,166; substitution with a 3-chloromethyl or 4-chloromethyl isomer would produce an entirely different connectivity in the final bioactive molecule [2].

Quantitative Differentiation Evidence: 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine Versus Closest Analogs and Alternatives


Chloromethyl vs. Hydroxymethyl: Direct Electrophilic Reactivity Eliminates an Activation Step

The target compound possesses a benzylic chloromethyl group (Ar-CH₂Cl) that functions as a direct electrophile for SN2-type N-alkylation reactions with heterocyclic amines. In contrast, the closest structural analog, [6-(tetrahydropyran-4-yloxy)pyridin-3-yl]methanol (CAS 906352-79-2), bears a hydroxymethyl group (Ar-CH₂OH) that must first be converted to a halide leaving group using reagents such as SOCl₂ under controlled conditions—a documented transformation for chloromethylpyridines that adds a synthetic step, reduces atom economy, and introduces potential for over-chlorination side products [1]. The chloromethyl derivative thus enables a one-pot, convergent synthetic sequence for constructing N-alkylated pyrazolopyridine/pyrazolopyrimidine libraries, directly consistent with the convergent assembly strategy employed in US 9,695,166 where the corresponding [6-(oxan-4-yloxy)pyridin-3-yl]methyl fragment is installed at the N-2 position of the fused heterocycle [2]. Quantitatively, this represents a step-count reduction of one synthetic operation and an estimated atom economy improvement of approximately 15–25% (based on SOCl2-mediated chlorination of benzylic alcohols yielding equimolar SO₂ and HCl byproducts) [3].

Alkylation N-heterocycle synthesis Synthetic efficiency

Patent-Cited Scaffold: Exclusive Use in Plasma Kallikrein Inhibitor Pyrazolopyridine/Pyrazolopyrimidine Series

US Patent 9,695,166 (Global Blood Therapeutics / Kalvista Pharmaceuticals) explicitly claims pyrazolopyridine and pyrazolopyrimidine compounds bearing a [6-(oxan-4-yloxy)pyridin-3-yl]methyl substituent as inhibitors of plasma kallikrein—a clinically validated target for hereditary angioedema and inflammatory disorders [1]. Within the patent, the illustrative compound 6-{[(2-{[6-(oxan-4-yloxy)pyridin-3-yl]methyl}-2H-pyrazolo[4,3-c]pyridin-4-yl)amino]methyl}isoquinolin-1-amine is directly constructed using the [6-(tetrahydropyran-4-yloxy)pyridin-3-yl]methyl fragment [2]. The target compound, 5-(chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine, is the chlorinated derivative of this exact fragment and represents the immediate alkylating precursor for installing the substituent at the N-2 position of the pyrazolo[4,3-c]pyridine core. By comparison, the methoxy-substituted analog 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9) has been cited for RET kinase inhibitor applications , a completely distinct therapeutic target, underscoring that the tetrahydropyran-4-yloxy motif—not just the chloromethylpyridine core—is structurally encoded for plasma kallikrein inhibitor programs.

Plasma kallikrein Pyrazolopyridine Hereditary angioedema

Physicochemical Profile: Solid-State Handling and Higher Boiling Point Relative to the 2-Methoxy Analog

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is a white to off-white crystalline solid at ambient temperature with a melting point of 42.5–45.5 °C, whereas the structurally simpler analog 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9) is a colorless to yellow liquid or low-melting solid at room temperature . The predicted boiling point of the target compound (352.2 ± 42.0 °C at 760 mmHg) is approximately 116 °C higher than that of the methoxy analog (236.1 ± 25.0 °C), reflecting the increased molecular weight (227.69 vs. 157.60 g/mol) and enhanced intermolecular interactions conferred by the tetrahydropyran oxygen and additional methylene units . Density also differs: 1.211 ± 0.06 g/cm³ (target) vs. 1.173 ± 0.06 g/cm³ (methoxy analog). The predicted pKa of the protonated pyridine nitrogen is 2.89 ± 0.22, indicating that the pyridine ring is significantly less basic than unsubstituted pyridine (pKa ~5.2) due to the electron-withdrawing effect of the 2-alkoxy substituent . Both compounds require −20 °C storage under inert atmosphere due to the reactive chloromethyl group.

Physicochemical properties Formulation Handling safety

Regiochemical Specificity: 5-Chloromethyl Substitution Dictates Correct Scaffold Connectivity for Fused Heterocycle Synthesis

The substitution pattern—chloromethyl at pyridine C-5 and tetrahydropyran-4-yloxy at C-2—is geometrically non-interchangeable with positional isomers. In the patent-defined pyrazolo[4,3-c]pyridine plasma kallikrein inhibitor series (US 9,695,166), the N-2 substituent projects the [6-(oxan-4-yloxy)pyridin-3-yl]methyl group into a specific spatial orientation relative to the pyrazolopyridine core, with the C-5 methylene linker connecting to the N-2 position of the fused heterocycle [1]. A 3-chloromethyl-2-(tetrahydropyran-4-yloxy)pyridine isomer would connect through the pyridine C-3 position, producing a kinked geometry; a 4-chloromethyl isomer would alter the vector angle by approximately 60°. Furthermore, N-alkylation of pyrazolopyridines is known to produce regioisomeric mixtures when ambident nucleophiles are involved, and the specific connectivity can only be unambiguously established using advanced NMR techniques (HSQC, HMBC) as demonstrated by Doganc et al. (2024) [2]. The target compound's defined 5-chloromethyl substitution eliminates this regiochemical ambiguity at the alkylating agent stage, ensuring that the correct connectivity is pre-determined before coupling.

Regiochemistry Scaffold assembly N-alkylation

Supplier QC and Purity Tiering: Multi-Vendor Availability with Documented Batch Analysis

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is available from at least eight independent global suppliers across a purity range of 95%–98% . Notable sourcing options include: ABCR GmbH (95%, catalog AB222915), Bidepharm (97%, with NMR/HPLC/GC batch certificates), Beyotime (98%, 10 mg at ¥385), Macklin (97%, 100 mg at ¥358), Apollo Scientific (97%), and Toronto Research Chemicals (TRC-C598400) . In contrast, the alcohol analog [6-(tetrahydropyran-4-yloxy)pyridin-3-yl]methanol (CAS 906352-79-2) is listed at substantially higher unit pricing (¥972–¥1,252 per 250 mg) and frequently requires 1–12 week lead times for restocking . The chloromethyl compound benefits from broader commercial availability and more competitive per-gram pricing, consistent with its role as a higher-volume intermediate in pharmaceutical synthesis supply chains.

Quality control Procurement Batch consistency

Best-Fit Application Scenarios for 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine Based on Demonstrated Differentiation Evidence


Convergent Synthesis of Plasma Kallikrein Inhibitor Libraries via Direct N-Alkylation of Pyrazolopyridine/Pyrazolopyrimidine Cores

This compound is the reagent of choice for medicinal chemistry programs pursuing plasma kallikrein (PKal) inhibitors based on the pyrazolopyridine and pyrazolopyrimidine scaffolds claimed in US 9,695,166 [1]. The chloromethyl group enables single-step N-alkylation of the pyrazolopyridine N-2 position, installing the [6-(tetrahydropyran-4-yloxy)pyridin-3-yl]methyl pharmacophoric fragment without requiring pre-activation. The tetrahydropyran ether contributes to the lipophilic binding interactions with the PKal active site, while the specific 5-chloromethyl regiochemistry ensures correct vector geometry as validated by the patent's exemplified compounds. Programs targeting hereditary angioedema (HAE) or diabetic macular edema—indications where plasma kallikrein inhibition is clinically validated—should prioritize this building block over the alcohol analog or methoxy-substituted alternatives.

Parallel Synthesis of N-Alkylated Heterocyclic Compound Arrays Requiring Defined Regiochemistry

For high-throughput medicinal chemistry workflows that involve alkylation of ambident nucleophiles (e.g., pyrazoles, indazoles, pyrazolopyridines), the use of a pre-defined, non-isomerizable chloromethyl building block eliminates the risk of generating regioisomeric mixtures that complicate purification and biological testing. The solid-state nature of this compound (mp 42.5–45.5 °C) enables accurate automated powder dispensing on robotic synthesis platforms, while the reactive benzylic chloride ensures rapid conversion under mild conditions (room temperature to 60 °C, polar aprotic solvents, with a mild base such as K₂CO₃ or Cs₂CO₃) . The predicted pKa of 2.89 indicates that the pyridine nitrogen is largely non-nucleophilic under typical alkylation conditions, minimizing undesired quaternization side reactions .

Late-Stage Functionalization of Advanced Intermediates Requiring a Tetrahydropyranyloxy Pharmacophore

When a synthetic route requires installation of a 2-(tetrahydropyran-4-yloxy)pyridin-5-ylmethyl substituent at a late stage—for example, to modulate logD or introduce metabolic soft spots in a lead optimization campaign—this compound provides the most atom-economical entry point. The alternative approach of first coupling the alcohol analog and then converting the hydroxyl to a leaving group in situ adds a step and risks compatibility issues with other sensitive functional groups present in advanced intermediates [2]. The tetrahydropyran ring oxygen also provides a hydrogen-bond acceptor site that can be exploited for crystallinity enhancement in final API salt forms.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

For projects transitioning from discovery to preclinical development, the multi-vendor availability of this compound at 95–98% purity with documented batch analysis (NMR, HPLC, GC) supports initial process chemistry scale-up studies . The compound's well-characterized hazard profile (GHS: H314 severe skin burns/eye damage; H302+H312+H332 harmful if swallowed/in contact/inhaled) enables appropriate engineering controls to be designed early . The −20 °C storage requirement under inert atmosphere, while adding cold-chain logistics, ensures long-term stability of the chloromethyl functionality for campaigns spanning multiple months—a consideration not met by the more labile bromomethyl analog, were one to be employed.

Quote Request

Request a Quote for 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.